1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine
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Overview
Description
1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by a cycloheptyl group attached to the piperazine ring and a 4-ethylphenylmethyl group, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of 1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine involves several steps, typically starting with the preparation of the piperazine ring followed by the introduction of the cycloheptyl and 4-ethylphenylmethyl groups. Common synthetic routes include:
Cycloheptylation of Piperazine: This step involves the reaction of piperazine with cycloheptyl halides under basic conditions to introduce the cycloheptyl group.
Introduction of 4-Ethylphenylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction where the piperazine derivative is reacted with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders, given its structural similarity to other piperazine-based drugs.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine involves its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly by inhibiting the reuptake of monoamines such as serotonin and dopamine. This modulation can lead to altered neurotransmitter levels in the brain, which may contribute to its therapeutic effects in neurological disorders .
Comparison with Similar Compounds
1-Cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine can be compared with other piperazine derivatives such as:
1-Cycloheptyl-4-(4-methylphenyl)piperazine: Similar in structure but with a methyl group instead of an ethyl group, leading to different pharmacological properties.
1-Cycloheptyl-4-(4-ethoxybenzyl)piperazine: Contains an ethoxy group, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H32N2 |
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Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-cycloheptyl-4-[(4-ethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H32N2/c1-2-18-9-11-19(12-10-18)17-21-13-15-22(16-14-21)20-7-5-3-4-6-8-20/h9-12,20H,2-8,13-17H2,1H3 |
InChI Key |
DRAYXIURALWLCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCCC3 |
Origin of Product |
United States |
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